(S)-(-)-2-(Boc-amino)-1,4-butanediol
Overview
Description
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites of the molecule.
Mechanism of Action
Target of Action
Boc-protected amino acids and their derivatives are generally used in peptide synthesis , suggesting that their targets could be various proteins or enzymes involved in biochemical pathways.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, the synthesis of N-protected amino esters, which includes Boc-protected amino acids, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction involves the use of a PEPPSI-IPr Pd-catalyst and results in the formation of functionally and structurally diverse amino ester molecules .
Result of Action
The primary result of the action of (S)-(-)-2-(Boc-amino)-1,4-butanediol is the formation of N-protected amino esters . These molecules are functionally and structurally diverse, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Buchwald Hartwig cross-coupling reaction used in the synthesis of N-protected amino esters is performed under specific conditions . Changes in these conditions could potentially affect the reaction’s outcome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol typically involves the protection of the amino group with a Boc group. One common method is to start with (S)-2-amino-1,4-butanediol and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-(Boc-amino)-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-(-)-2-(Boc-amino)-1,4-butanediol is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based drugs and biomolecules.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and intermediates for various applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1,4-butanediol: The unprotected form of the compound.
(S)-2-(Fmoc-amino)-1,4-butanediol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(S)-2-(Cbz-amino)-1,4-butanediol: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
(S)-(-)-2-(Boc-amino)-1,4-butanediol is unique due to its Boc protecting group, which offers stability under basic conditions and easy removal under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370538 | |
Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-10-1 | |
Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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